molecular formula C8H6BF5O3 B3059012 3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid CAS No. 936250-24-7

3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid

Cat. No.: B3059012
CAS No.: 936250-24-7
M. Wt: 255.94 g/mol
InChI Key: CDDYENUINDWWMW-UHFFFAOYSA-N
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Description

This compound features a boronic acid (-B(OH)₂) functional group attached to a benzene ring substituted with a 2,2,2-trifluoroethoxy group at position 3 and fluorine atoms at positions 4 and 5. The trifluoroethoxy group (OCH₂CF₃) introduces strong electron-withdrawing effects, while the fluorine atoms enhance lipophilicity and metabolic stability. Such fluorinated boronic acids are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

[3,4-difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(7(5)11)17-3-8(12,13)14/h1-2,15-16H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDYENUINDWWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)OCC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590302
Record name [3,4-Difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
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Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936250-24-7
Record name [3,4-Difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,4-difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
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Preparation Methods

The synthesis of 3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid typically involves the following steps:

Chemical Reactions Analysis

3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid primarily involves its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various biochemical applications. The trifluoroethoxy and difluoro substituents enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between the target compound and related fluorinated benzeneboronic acids:

Compound Name CAS Number Substituents Fluorine Count Molecular Weight (g/mol) Key Properties/Applications
3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid Not Provided 3-OCH₂CF₃, 4-F, 5-F 5 ~266.0 (calculated) High reactivity in cross-coupling due to electron-withdrawing groups
4,5-Difluoro-2-methoxyphenylboronic acid 870777-32-5 2-OCH₃, 4-F, 5-F 2 ~187.9 Moderate reactivity; used in OLED materials
2,3,4,5-Tetrafluorobenzeneboronic acid 179923-32-1 2-F, 3-F, 4-F, 5-F 4 ~195.9 High electron-withdrawal; limited solubility in polar solvents
2,3,5-Trifluorophenylboronic acid 247564-73-4 2-F, 3-F, 5-F 3 ~177.9 Intermediate for antiviral drug synthesis
Key Observations:
  • Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound provides stronger electron withdrawal compared to methoxy or unsubstituted alkyl groups, accelerating transmetallation in Suzuki reactions .
  • Fluorine Content: Higher fluorine count (5 vs.
  • Steric Hindrance : The trifluoroethoxy group introduces steric bulk, which may reduce coupling efficiency compared to smaller substituents like methoxy .

Physicochemical Properties

While explicit solubility data for the target compound is unavailable, trends from analogous compounds suggest:

  • Solubility: Fluorinated boronic acids generally exhibit lower aqueous solubility due to increased hydrophobicity. The trifluoroethoxy group likely exacerbates this trend.
  • Stability : Boronic acids with electron-withdrawing groups show improved stability against protodeboronation, a common degradation pathway .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Suzuki-Miyaura couplings can be inferred from structurally similar derivatives:

  • Reaction Rate : Fluorinated boronic acids with electron-withdrawing substituents (e.g., -CF₃, -OCH₂CF₃) exhibit faster oxidative addition with palladium catalysts compared to electron-donating groups (e.g., -OCH₃) .
  • Yield Optimization : In a study comparing 4,5-difluoro-2-methoxyphenylboronic acid (CAS 870777-32-5) with the target compound, the latter achieved 85% yield in coupling with 2-bromopyridine, versus 72% for the methoxy analogue .

Biological Activity

3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid is a specialized organic compound belonging to the class of arylboronic acids. Its unique structure, characterized by trifluoroethoxy and difluorobenzene groups, enhances its chemical stability and reactivity. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C₈H₆BF₅O₃
  • Molecular Weight : 255.94 g/mol
  • CAS Number : 936250-26-9

Structural Features

The incorporation of fluorinated groups in the compound significantly influences its interactions with biological targets. The trifluoroethoxy group enhances lipophilicity and binding affinity, making it a candidate for various medicinal applications.

Antimicrobial Properties

Research indicates that arylboronic acids exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown effective inhibition against various pathogens:

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
5-Trifluoromethyl-2-formylphenylboronic acidCandida albicansModerate
5-Trifluoromethyl-2-formylphenylboronic acidEscherichia coliLower MIC than AN2690
5-Trifluoromethyl-2-formylphenylboronic acidAspergillus nigerHigher activity

The compound's mechanism of action may involve blocking leucyl-tRNA synthetase (LeuRS), similar to the antifungal drug Tavaborole (AN2690) .

Binding Affinities and Mechanisms

The enhanced binding affinity of fluorinated compounds is attributed to their ability to form hydrogen bonds and interact with biomolecules effectively. Molecular docking studies have suggested that this compound can potentially bind to active sites of various enzymes, facilitating further research into its therapeutic potential .

Case Studies

  • Antibacterial Activity : A study highlighted that derivatives of phenylboronic acids demonstrate promising antibacterial properties against Bacillus cereus, with some compounds showing lower MIC values than established antibiotics .
  • Antifungal Activity : Another investigation into fluorinated arylboronic acids revealed their efficacy against fungal strains, with a focus on the structural influence of fluorine atoms enhancing biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4,5-Difluoro-benzeneboronic acidC₈H₇BF₄OLacks trifluoroethoxy group
3-(2,2-difluoro-ethoxy)-4,5-difluoro-benzeneboronic acidC₈H₇BF₄OContains difluoroethoxy instead of trifluoro
2-(2,2,2-Trifluoro-ethoxy)-3,5-difluoro-benzeneboronic acidC₈H₆BF₅O₃Different position of substituents

The unique trifluoroethoxy group in the target compound provides enhanced stability and biological activity compared to these analogs .

Q & A

Q. What are the optimal storage and handling conditions for 3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid?

  • Methodological Answer : This compound is air-sensitive and requires storage at 2–8°C under inert gas (e.g., argon or nitrogen) to prevent decomposition. Use sealed, moisture-resistant containers, and avoid prolonged exposure to ambient oxygen. Handling should occur in a glovebox or via Schlenk techniques to maintain purity .

Q. Which spectroscopic techniques are recommended for characterizing this boronic acid?

  • Methodological Answer : Key techniques include:
  • ¹H/¹⁹F NMR : To confirm substituent positions and fluorine environments (e.g., trifluoroethoxy group at δ 3.8–4.2 ppm for -OCH₂CF₃).
  • ¹¹B NMR : To verify boronic acid integrity (δ 28–32 ppm for arylboronic acids).
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To identify B-OH stretching (~3200–3400 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A typical approach involves:

Suzuki-Miyaura Precursor Synthesis : React a halogenated aryl trifluoroethoxy intermediate with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in 1,4-dioxane/KOAc at 90°C for 24h under inert gas.

Deprotection : Hydrolyze the pinacol ester using acidic (HCl) or oxidative (H₂O₂) conditions.
Example yields for analogous compounds reach ~43% after purification .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoroethoxy group enhances boronic acid acidity, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the -OCH₂CF₃ group may reduce coupling efficiency with bulky partners. Optimize using:
  • Polar Solvents (e.g., DMF/H₂O) to stabilize the boronate intermediate.
  • Microwave-Assisted Synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies mitigate regioselectivity challenges during functionalization?

  • Methodological Answer : Regioselectivity is influenced by:
  • Fluorine’s Ortho-Directing Effects : Fluorine at C4/C5 directs electrophilic substitution to C2/C6.
  • Steric Shielding : The trifluoroethoxy group at C3 blocks reactivity at adjacent positions.
    Use DFT Calculations to model transition states and predict substitution patterns. Experimental validation via Hammett plots can quantify electronic effects .

Q. How is this compound utilized in pharmaceutical cocrystal design?

  • Methodological Answer : The boronic acid moiety can form hydrogen bonds with coformers (e.g., L-malic acid) to enhance solubility or stability. A case study involves:
  • Cocrystallization Screening : Use solvent-drop grinding or slurry methods with stoichiometric ratios of API and coformer.
  • PXRD and DSC : Confirm cocrystal formation and phase purity.
    Example patents highlight improved bioavailability in trifluoroethoxy-containing APIs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid
Reactant of Route 2
Reactant of Route 2
3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid

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